molecular formula C8H14ClNO2 B2524975 Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride CAS No. 2361634-43-5

Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride

Cat. No.: B2524975
CAS No.: 2361634-43-5
M. Wt: 191.66
InChI Key: BRRUQJDMHNXPHP-UHFFFAOYSA-N
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Description

Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride is a chemical compound with the molecular formula C8H14ClNO2. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride typically involves the reaction of a spirocyclic amine with a methyl ester. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt. The process can be carried out under controlled temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride include:

  • 2-Oxa-6-azaspiro[3.3]heptane
  • 6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane

Uniqueness

What sets this compound apart from these similar compounds is its specific spirocyclic structure and the presence of the methyl ester group.

Properties

IUPAC Name

methyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-2-8(3-6)4-9-5-8;/h6,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRUQJDMHNXPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361634-43-5
Record name methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride
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